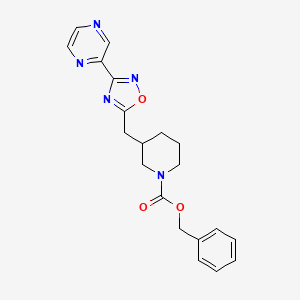

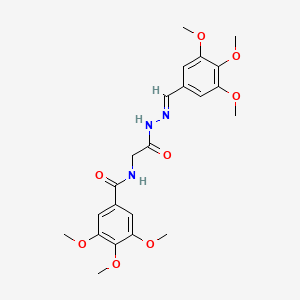

![molecular formula C19H14FN3O2S2 B2383064 2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912625-47-9](/img/structure/B2383064.png)

2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogue . These compounds have been shown to have potent phosphoinositide 3-kinase (PI3K) inhibitory activity .

Synthesis Analysis

These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The structure of these compounds was confirmed by NMR and HRMS analysis . Further docking analysis revealed that the N -heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis

The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo [5,4- b ]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl led to a significant decrease in activity .Applications De Recherche Scientifique

Summary of the Application

Thiazole derivatives, which share a similar core structure with the compound you mentioned, have a wide range of medicinal and biological properties. They are used in the synthesis of a new series of 1,3-thiazole, pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .

Methods of Application or Experimental Procedures

The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazole derivatives .

Results or Outcomes

Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity. The anticancer efficacy of these compounds was compared to the standard anticancer drug doxorubicin .

2. Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors

Summary of the Application

Thiazolo[5,4-f]quinazolines, which share a similar core structure with the compound you mentioned, have been synthesized as inhibitors of DYRK1A, a kinase implicated in neurodegenerative disorders and other diseases .

Methods of Application or Experimental Procedures

A library of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines was synthesized mainly under microwave irradiation. Dimroth rearrangement and Appel salt chemistry were associated for the synthesis .

Results or Outcomes

Among the compounds of this novel chemolibrary, three inhibited DYRK1A with IC50 values in the double-digit nanomolar range (40, 47, and 50 nM, respectively) .

3. Thiazolo Pyridine-2-thiol

Summary of the Application

Thiazolo pyridine-2-thiol, which shares a similar core structure with the compound you mentioned, is a chemical reagent used in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used .

Results or Outcomes

The results or outcomes would also depend on the specific chemical reaction. This compound is likely used to synthesize other compounds with potential biological activity .

4. Synthesis of Phosphorus-Containing Alkynes

Summary of the Application

While not directly related to “2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, the synthesis of phosphorus-containing alkynes is a significant area of research in organic chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-chloroethynylphosphonate with N-substituted aminomalonates in the presence of various bases .

Results or Outcomes

The reaction occurred under mild conditions using potassium tert-butoxide as a base .

3. Thiazolo Pyridine-2-thiol

Summary of the Application

Thiazolo pyridine-2-thiol, which shares a similar core structure with the compound you mentioned, is a chemical reagent used in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used .

Results or Outcomes

The results or outcomes would also depend on the specific chemical reaction. This compound is likely used to synthesize other compounds with potential biological activity .

4. Synthesis of Phosphorus-Containing Alkynes

Summary of the Application

While not directly related to “2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide”, the synthesis of phosphorus-containing alkynes is a significant area of research in organic chemistry .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-chloroethynylphosphonate with N-substituted aminomalonates in the presence of various bases .

Results or Outcomes

The reaction occurred under mild conditions using potassium tert-butoxide as a base .

Propriétés

IUPAC Name |

2-fluoro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O2S2/c1-12-8-9-13(18-22-15-6-4-10-21-19(15)26-18)11-16(12)23-27(24,25)17-7-3-2-5-14(17)20/h2-11,23H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYILDRYEADJGIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

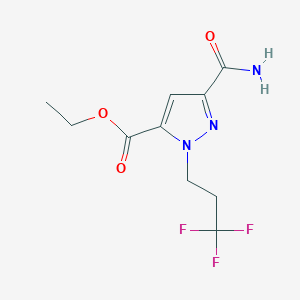

![N-(2-ethoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2382983.png)

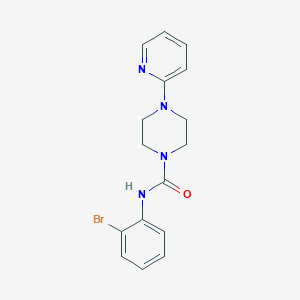

![1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2382987.png)

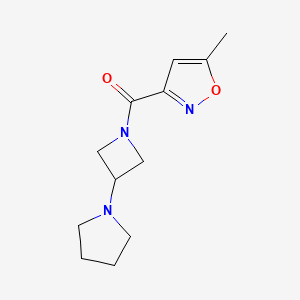

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2382988.png)

![1-[(2-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2382989.png)

![[(2,1,3-Benzothiadiazol-4-ylsulfonyl)(methyl)-amino]acetic acid](/img/structure/B2382990.png)

![3,6-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B2382991.png)

![(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2382995.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2382996.png)